molecular formula C16H15NO4 B5377245 Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine CAS No. 6701-35-5

Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine

Cat. No.: B5377245
CAS No.: 6701-35-5
M. Wt: 285.29 g/mol
InChI Key: FHQXZZSCCIJSHH-UHFFFAOYSA-N
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Description

Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine is an organic compound characterized by the presence of two benzo[d][1,3]dioxole groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzo[d][1,3]dioxol-5-ylmethyl)amine typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with an amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or secondary amines.

    Substitution: The benzo[d][1,3]dioxole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism by which bis(benzo[d][1,3]dioxol-5-ylmethyl)amine exerts its effects involves interactions with specific molecular targets. For instance, in antitumor applications, the compound may induce apoptosis in cancer cells by disrupting cellular processes such as DNA replication and repair. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine stands out due to its dual benzo[d][1,3]dioxole groups, which confer unique electronic and steric properties. These characteristics can enhance its reactivity and specificity in various chemical and biological contexts .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14/h1-6,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXZZSCCIJSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342873
Record name DIPIPERONYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6701-35-5
Record name DIPIPERONYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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